The table below summarizes the core chemical identity and key properties of Prazepam as established in the scientific and commercial literature.
| Property | Description |
|---|---|
| Generic Name | Prazepam [1] |
| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] |
| CAS Number | 2955-38-6 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₇ClN₂O [4] [1] [3] |
| Average Molecular Weight | 324.81 g·mol⁻¹ [4] [1] [3] |
| Mechanism of Action | Positive allosteric modulator of the GABAA receptor [1] |
| Metabolism | Hepatic (prodrug for desmethyldiazepam) [4] [1] |
| Elimination Half-Life | 36 - 200 hours [4] [1] |
| Log P | 3.73 [1] [3] |
| Status | Not approved in the U.S.; regulated as a controlled substance in several countries [1] [2] |
While a deuterated prazepam standard is not mentioned, the search results provide context on its analysis and the use of deuterated standards for other drugs.
The absence of a commercially listed deuterated prazepam standard in the searched repositories suggests you may need to explore alternative paths.
As a certified reference material, Prazepam-D5's primary function is to serve as an internal standard in mass spectrometry-based drug testing assays [1]. The following table summarizes its key characteristics:
| Feature | Description |
|---|---|
| Primary Role | Internal Standard for quantitative analysis [1] |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) [1] |
| Application Context | Clinical toxicology, urine drug testing, and forensic analysis [1] |
| Available Concentration | 100 µg/mL in methanol [2] |
| Physical Form | Solution, supplied in 1 mL ampules [1] [2] |
Deuterated internal standards like this compound are crucial for achieving highly accurate and reliable quantitative measurements. The experimental workflow and its underlying principles are as follows:
In this workflow, this compound corrects for variations and losses during sample preparation and analysis, enabling precise measurement of the target analyte.
For use as an internal standard in a quantitative LC-MS/MS method for urine drug testing, the detailed methodology would include these critical steps [1]:
The table below provides specific data for this compound:
| Property | Specification |
|---|---|
| Molecular Formula | C₁₉H₁₂ClD₅N₂O [2] |
| Molecular Weight | 329.83 g/mol [2] |
| CAS Number | 152477-89-9 [2] |
| Solution Concentration | 100 µg/mL in methanol [2] |
| Storage Temperature | -20°C [2] |
| Flash Point | 9°C (due to methanol solvent) [2] |
This compound is an essential tool in laboratories for the accurate quantification of Prazepam. Its value lies in its use as a stable isotope-labeled internal standard that corrects for analytical variability, thereby ensuring the reliability of data in clinical and forensic testing.
The table below summarizes key technical data for this compound, a deuterated analog used primarily as an internal standard in analytical chemistry.
| Property | Description |
|---|---|
| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |
| Chemical Formula | C₁₉H₁₂ClD₅N₂O [2] [1] [3] |
| Molecular Weight | 329.83 g/mol [1] [3] |
| CAS Number | 152477-89-9 [2] [1] [3] |
| Primary Application | Internal standard for LC/MS or GC/MS analysis of Prazepam in urine, serum, and plasma [2] |
| Solution Form | 100 μg/mL in methanol [2] |
| Storage | -20°C [2] |
While a specific synthesis protocol for This compound is not detailed in the search results, its structure indicates that deuterium is incorporated into the phenyl ring at the 5-position of the benzodiazepine structure [1] [3].
The synthesis of the non-deuterated Prazepam provides context for its chemical origin. The following diagram illustrates a common synthetic pathway, which likely shares precursors and steps with the deuterated version.
Synthesis pathway of Prazepam, based on a published route [4].
Deuterated compounds like this compound are crucial in advanced analytical techniques for several reasons [5]:
The table below summarizes the key information for the this compound internal standard. The data is consistent across chemical databases and commercial catalogs [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 152477-89-9 [1] [3] |
| Molecular Formula | C₁₉H₁₂ClD₅N₂O [1] [3] |
| Molecular Weight | 329.83 g/mol [1] |
| Available Concentration | 100 μg/mL in methanol [1] [2] |
| Solution Features | Certified Reference Material; suitable for GC & LC [2] |
| Primary Application | Quantitation of prazepam in urine, serum, or plasma by LC-MS/MS or GC-MS for clinical toxicology and forensic analysis [2] |
| Storage | -20°C [1] [2] |
| Safety | Flammable liquid; toxic if inhaled, swallowed, or in contact with skin [1] [2] |
Since a direct protocol for this compound is not available, you can develop one based on best practices for using stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS. This compound is an ideal SIL-IS for quantifying the native prazepam because its deuterated form ensures nearly identical chemical and chromatographic behavior [4] [5].
The following workflow outlines the key stages for developing and executing your LC-MS/MS method using this compound.
Once your method is developed, its reliability must be demonstrated through validation. The table below outlines the key parameters to evaluate, following regulatory guidelines [6] [4].
| Validation Parameter | Assessment Criteria & Target Values |
|---|---|
| Linearity & Calibration Curve | Analyze calibrators across the expected concentration range. The coefficient of determination (r²) should be >0.99 [7]. |
| Precision | Intra-day and inter-day precision (expressed as % Relative Standard Deviation, %RSD) should typically be <15% (or <20% at the Lower Limit of Quantification) [6]. |
| Accuracy | Intra-day and inter-day accuracy (expressed as % Relative Error) should typically be <15% (or <20% at the LLOQ) [6]. |
| Recovery | Compare analyte response from extracted samples to unextracted standards. Consistent, high recovery (>90%) indicates efficient sample prep [6]. |
| Lower Limit of Quantification (LLOQ) | The lowest calibrator that can be measured with acceptable precision and accuracy (e.g., <20% deviation). Signal-to-noise ratio is often ≥10 [7]. |
Prazepam is a benzodiazepine derivative possessing anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, primarily used for the short-term treatment of anxiety disorders. As a prodrug, prazepam undergoes extensive hepatic metabolism to form the active metabolites desmethyldiazepam (nordiazepam) and oxazepam, which are responsible for its therapeutic effects [1]. The elimination half-life of prazepam ranges from 36 to 200 hours, contributing to its prolonged duration of action and potential for accumulation with repeated dosing [1] [2]. This extended half-life presents both clinical implications for patient management and analytical challenges for accurate quantification in biological matrices.
The analysis of benzodiazepines in biological samples represents a critical component of clinical toxicology, therapeutic drug monitoring, and forensic investigations. Prazepam-D5, a deuterated internal standard, has become an indispensable tool in modern analytical methodologies for ensuring accurate quantification of prazepam and its metabolites. This stable isotope-labeled analog possesses identical chemical properties to the native compound while exhibiting distinct mass spectral characteristics, enabling precise correction for analyte losses during sample preparation and ionization variations during mass spectrometric analysis [3]. The implementation of isotope dilution techniques with this compound significantly enhances the reliability, precision, and accuracy of quantitative results, establishing it as a critical component in regulated bioanalysis.
Prazepam is chemically defined as 7-chloro-1-(cyclopropylmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with the molecular formula C₁₉H₁₇ClN₂O and a molecular weight of 324.81 g·mol⁻¹ [1] [4]. The compound typically presents as a creamy white to pale-yellow powder with a melting point of 145-146°C and demonstrates practical insolubility in water while being soluble in organic solvents such as chloroform, ethanol, and methanol [1] [5]. The logP value of 3.73 indicates high lipophilicity, which correlates with its tissue distribution and protein binding characteristics [2].
This compound is a deuterated analog where five hydrogen atoms on the phenyl ring at position 5 have been replaced with deuterium atoms, resulting in the molecular formula C₁₉H₁₂ClD₅N₂O and a molecular weight of 329.83 g·mol⁻¹ [6] [7]. This strategic deuterium incorporation creates a mass shift of 5 Da while maintaining nearly identical chromatographic behavior and extraction efficiency as the native compound. Certified reference materials of this compound are typically available as 100 μg/mL solutions in methanol and require storage at -20°C to maintain stability [3] [6]. These solutions are characterized for use in both gas chromatography (GC) and liquid chromatography (LC) applications, making them suitable for a wide range of analytical methodologies [3].
Table 1: Physicochemical Properties of Prazepam and this compound
| Property | Prazepam | This compound |
|---|---|---|
| CAS Number | 2955-38-6 [4] | 152477-89-9 [6] |
| Molecular Formula | C₁₉H₁₇ClN₂O [1] | C₁₉H₁₂ClD₅N₂O [6] |
| Molecular Weight | 324.81 g·mol⁻¹ [1] | 329.83 g·mol⁻¹ [6] |
| Physical Form | Creamy white to pale-yellow powder [5] | Solution in methanol [3] |
| Storage Conditions | Room temperature (solid) | -20°C (solution) [3] |
| Solubility | Soluble in chloroform, ethanol, methanol [5] | Soluble in DMSO, ethyl acetate (slight) [6] |
Prazepam exhibits characteristic mass spectral fragmentation patterns under electron ionization (EI) conditions common in GC/MS analysis. The molecular ion peak for prazepam appears at m/z 324, with characteristic fragment ions at m/z 271 (loss of cyclopropylmethyl group), m/z 242 (further loss of CHO), and m/z 140 (diazepam common fragment) [8]. The base peak typically appears at m/z 271, corresponding to the loss of the cyclopropylmethyl radical from the molecular ion [4]. These fragmentation patterns provide valuable structural information and enable the development of selective multiple reaction monitoring (MRM) transitions for highly sensitive detection.
For This compound, the deuterium substitution results in analogous fragment ions with a consistent +5 Da mass shift, with the molecular ion at m/z 329 and the base peak typically at m/z 276 [3]. This predictable mass difference allows for unambiguous differentiation between the analyte and internal standard while maintaining nearly identical retention times and extraction characteristics. The high purity certified reference materials (100 μg/mL in methanol) are characterized for use in clinical testing applications, particularly for LC/MS or GC/MS quantification in urine, serum, or plasma [3].
Table 2: Spectral Properties and Reference Standard Information
| Parameter | Specifications |
|---|---|
| Primary Application | Internal standard for prazepam quantitation in urine, serum, or plasma by LC/MS or GC/MS [3] |
| Certified Concentration | 100 μg/mL in methanol [3] |
| Quality Assurance | Certified Reference Material [3] |
| Recommended Storage | -20°C [3] |
| Flash Point | 9.7°C (closed cup) [3] |
| Hazard Classification | Flammable liquid, acute toxicity (oral, dermal, inhalation) [3] |
Solid-phase extraction (SPE) provides effective sample clean-up and pre-concentration for prazepam and its metabolites from biological matrices. The following protocol has been optimized for human plasma samples:
Step 1: Internal Standard Addition: Transfer 1 mL of plasma sample to a clean glass tube. Add 50 μL of this compound working solution (1 μg/mL in methanol) to achieve a final concentration of 50 ng/mL. Vortex mix for 30 seconds to ensure thorough incorporation of the internal standard [9].
Step 2: SPE Cartridge Preparation: Use Oasis HLB cartridges (60 mg, 3 cc) or equivalent reversed-phase sorbents. Condition the cartridge sequentially with 2 mL of methanol and 2 mL of deionized water at a flow rate of approximately 1 mL/min. Do not allow the sorbent to dry completely before sample application [9].
Step 3: Sample Loading and Washing: Apply the plasma sample to the conditioned cartridge at a flow rate of 0.5-1 mL/min. Wash the cartridge with 2 mL of deionized water followed by 2 mL of 5% methanol in water. These steps remove water-soluble impurities and polar matrix components while retaining the analytes of interest [9].
Step 4: Elution and Concentration: Elute prazepam and its metabolites with 2 mL of ethyl acetate:methanol (90:10, v/v) into a clean collection tube. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase (acetonitrile:10 mM ammonium acetate, 60:40, v/v) by vortex mixing for 60 seconds [9].
This SPE protocol typically achieves recovery efficiencies exceeding 85% for prazepam, nordiazepam, and oxazepam while effectively removing phospholipids and other matrix interferents that can cause ionization suppression in mass spectrometric detection [9].
Liquid chromatography coupled to electrospray ionization mass spectrometry (LC/ESI-MS) provides robust separation and sensitive detection of prazepam and its metabolites. The following method has been validated for human plasma analysis [9]:
Chromatographic Conditions: Utilize a reversed-phase XTerra MS C₁₈ analytical column (150 × 3.0 mm i.d., 5 μm particle size) maintained at 25°C. Employ isocratic elution with a mobile phase consisting of acetonitrile and 10 mM ammonium acetate (60:40, v/v) at a flow rate of 0.3 mL/min. The injection volume should be set at 10 μL for optimal sensitivity and peak shape [9].
Mass Spectrometric Parameters: Operate the single-quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode. Set the source temperature to 120°C with a desolvation temperature of 350°C. Use a nitrogen desolvation gas flow of 600 L/h. Employ selected ion monitoring (SIM) at m/z 325 for prazepam, m/z 271 for nordiazepam, m/z 287 for oxazepam, and m/z 330 for this compound internal standard [9].
Analytical Performance: This method demonstrates linearity over a concentration range of 5.0-1000 ng/mL for all analytes with a limit of quantitation (LOQ) of 5 ng/mL. The intra-assay precision (CV) is ≤9.1%, inter-assay precision is ≤6.0%, and accuracy (relative error) is <4.6% across quality control levels [9].
Gas chromatography with electron ionization mass spectrometry (GC/EI-MS) provides complementary confirmation of prazepam and metabolite identity through characteristic fragmentation patterns:
Sample Derivatization: For enhanced chromatographic performance of hydroxylated metabolites like oxazepam, derivatization is recommended. After extraction and evaporation, reconstitute the dry residue in 50 μL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes. Cool to room temperature and inject 1-2 μL into the GC/MS system [8].
Chromatographic Conditions: Use a capillary GC column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with stationary phase such as DB-5MS or equivalent. Employ helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a temperature program: initial temperature 100°C (hold 1 min), ramp to 280°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) [8].
Mass Spectrometric Parameters: Operate the electron ionization source at 70 eV with source temperature maintained at 230°C. Utilize selected ion monitoring (SIM) for highest sensitivity with the following characteristic ions: prazepam (m/z 324, 271, 242), nordiazepam (m/z 270, 242, 140), oxazepam-TMS (m/z 429, 343, 271), and this compound (m/z 329, 276, 247) [8].
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Rigorous method validation is essential to ensure the reliability, accuracy, and precision of analytical methods for prazepam quantification in clinical toxicology. The following validation parameters have been established for the LC/ESI-MS method with this compound as the internal standard [9]:
Linearity and Calibration: The method demonstrates excellent linearity over the concentration range of 5.0-1000 ng/mL for prazepam, nordiazepam, and oxazepam. Calibration curves are constructed using least-squares linear regression with 1/x² weighting, yielding correlation coefficients (r²) typically >0.998. The use of this compound as internal standard effectively corrects for variations in extraction efficiency and ionization response [9].
Precision and Accuracy: The intra-assay precision (CV) ranges from 3.2% to 9.1% across four quality control levels (5, 10, 300, and 1000 ng/mL), while inter-assay precision is ≤6.0% for all analytes. The accuracy, expressed as relative error (RE), remains within ±4.6% of nominal concentrations, well within acceptable limits for bioanalytical method validation [9].
Specificity and Selectivity: The method exhibits excellent specificity with no significant interference from endogenous plasma components at the retention times of prazepam, nordiazepam, oxazepam, or the internal standard. The combination of chromatographic retention time and mass spectral detection provides confident compound identification [9].
Table 3: Method Validation Parameters for Prazepam and Metabolites in Human Plasma
| Validation Parameter | Prazepam | Nordiazepam | Oxazepam |
|---|---|---|---|
| Linear Range (ng/mL) | 5.0-1000 | 5.0-1000 | 5.0-1000 [9] |
| Limit of Quantification (ng/mL) | 5.0 | 5.0 | 5.0 [9] |
| Intra-assay Precision (CV%) | ≤9.1 | ≤8.7 | ≤7.9 [9] |
| Inter-assay Precision (CV%) | ≤6.0 | ≤5.8 | ≤5.5 [9] |
| Accuracy (Relative Error %) | <4.6 | <4.2 | <3.9 [9] |
| Extraction Recovery | >85% | >82% | >80% [9] |
The validated GC/MS method with this compound as internal standard enables precise pharmacokinetic characterization of prazepam and its active metabolites. Following oral administration, prazepam is extensively metabolized to nordiazepam (desmethyldiazepam), which has an extended elimination half-life of 36-200 hours [1] [5]. This prolonged half-life contributes to the potential for drug accumulation with repeated dosing and necessitates careful therapeutic drug monitoring in certain patient populations. The active metabolite nordiazepam undergoes further hepatic conjugation to form oxazepam, which is then glucuronidated and excreted renally [1] [10].
Therapeutic drug monitoring of prazepam is particularly valuable in special populations including the elderly, patients with hepatic impairment, and those taking concomitant medications that may affect cytochrome P450 activity. The typical therapeutic range for nordiazepam (the primary active metabolite) is 100-1500 ng/mL, though considerable interindividual variability exists based on pharmacogenetic factors and drug interactions [1]. The implementation of robust GC/MS methods with deuterated internal standards allows clinicians to optimize dosing regimens and minimize adverse effects while maintaining therapeutic efficacy.
In clinical toxicology settings, the quantification of prazepam and its metabolites aids in the assessment of benzodiazepine exposure, evaluation of suspected overdose cases, and monitoring of compliance in prescribed regimens. The long half-life of nordiazepam makes it a valuable marker for detecting prazepam use even several days after ingestion [1] [5]. The method's LOQ of 5 ng/mL provides adequate sensitivity for detecting therapeutic concentrations and identifying long-term use patterns.
For forensic applications, the specific identification and quantification of prazepam and its metabolite pattern can help reconstruct dosing history and temporal relationships. The characteristic metabolic pathway (prazepam → nordiazepam → oxazepam) provides a distinctive fingerprint for differentiating prazepam use from other benzodiazepines [1] [10]. In cases of benzodiazepine withdrawal, the prolonged presence of nordiazepam may contribute to a delayed onset withdrawal syndrome, particularly following abrupt discontinuation after long-term use [1].
Table 4: Interpretation of Prazepam and Metabolite Concentrations in Clinical Toxicology
| Analytical Finding | Clinical Interpretation | Potential Implications |
|---|---|---|
| Nordiazepam > Oxazepam | Recent prazepam ingestion | Consistent with parent drug metabolism pattern [1] |
| Nordiazepam only detected | Remote prazepam ingestion (≥48 hours) | Long elimination half-life of nordiazepam [1] [5] |
| Elevated Oxazepam | Multiple benzodiazepine exposure | Oxazepam is common metabolite of multiple benzodiazepines [10] |
| Concentrations >1500 ng/mL | Potential toxicity | Increased risk of sedation, ataxia, cognitive impairment [1] |
| Prazepam detected | Recent ingestion (within 24 hours) | Short detection window for parent compound [1] |
Ionization Suppression in ESI-MS: Matrix effects can significantly impact assay precision and accuracy in LC/ESI-MS methods. To mitigate this issue, ensure thorough sample clean-up through optimized solid-phase extraction protocols. The use of This compound as internal standard effectively corrects for moderate ionization suppression, but method performance should be validated through post-column infusion experiments and comparison of extracted samples versus neat standard responses [9].
Carryover Contamination: To minimize carryover between injections, implement thorough washing procedures for the autosampler needle and injection port. For LC/MS methods, include a strong wash solvent (e.g., 80:20 methanol:isopropanol) in the autosampler program and periodically flush the entire chromatographic system. For GC/MS applications, replace the liner and trim the column inlet regularly as part of preventive maintenance [9].
Degradation of this compound Standard: Deuterated internal standards can undergo hydrogen-deuterium exchange under certain conditions, potentially compromising quantification accuracy. Store this compound solutions at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions monthly and monitor for evidence of degradation through comparison of response ratios with non-deuterated quality control materials [3] [6].
For laboratories operating in regulated environments, implementing comprehensive quality assurance protocols is essential for maintaining data integrity. This includes regular participation in proficiency testing programs, analysis of certified reference materials, and ongoing method performance verification. Documentation should encompass all aspects of the analytical process, from reference standard certificate of analysis to instrument maintenance logs and analyst qualifications.
The method validation parameters described herein align with FDA bioanalytical method validation guidelines and international standards for clinical and forensic toxicology applications [9]. Regular re-validation should be performed following significant changes to instrumentation, reagents, or sample processing protocols. For clinical applications, consider implementing additional safeguards such as batch-level quality controls at multiple concentrations and periodic verification of calibration standards against independent reference materials.
The application of This compound as an internal standard in GC/MS analysis represents a robust approach for the quantification of prazepam and its metabolites in clinical toxicology settings. The methodologies detailed in this document provide reliable analytical protocols that demonstrate excellent precision, accuracy, and sensitivity across therapeutically and toxicologically relevant concentration ranges. The comprehensive validation data supports the application of these methods in diverse scenarios including therapeutic drug monitoring, clinical intoxication assessment, and forensic investigations.
The long elimination half-life of prazepam's active metabolite nordiazepam necessitates sensitive analytical methods capable of detecting these compounds over extended timeframes following drug administration. The implementation of these GC/MS protocols with deuterated internal standards enables clinical and forensic laboratories to generate reliable data for patient care and medico-legal decision-making. Continued advancement in analytical technologies will further enhance the specificity and throughput of benzodiazepine analysis, but the fundamental principles of validated chromatography-mass spectrometry with isotope dilution will remain the gold standard for quantitative analysis in complex biological matrices.
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement, recognized for its high accuracy and precision [1]. The method involves adding a known amount of an isotopically enriched analog of the analyte (the "spike") to the sample [2] [3].
Because the spike is chemically identical to the analyte, IDMS effectively corrects for losses that may occur during sample preparation, making it superior to methods relying on external calibration [4] [3]. For prazepam, the isotopically enriched spike could be a molecule where certain atoms (e.g., ¹³C, ¹⁵N, or ²H) replace the natural isotopes, creating a mass difference detectable by a mass spectrometer.
The following diagram illustrates the logical workflow and core principle of IDMS quantification:
This protocol outlines the key steps for quantifying prazepam using IDMS, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the detection system.
1. Reagents and Materials
2. Preparation of Stock and Working Solutions
3. Sample Preparation and Spiking
4. Instrumental Analysis: LC-MS/MS Parameters The analysis uses an LC system coupled to a triple quadrupole mass spectrometer.
Chromatography:
Mass Spectrometry:
The following diagram details the mass spectrometry workflow for ratio measurement:
5. MRM Transitions for Prazepam and Isotopic Spike Monitor specific transitions for the natural and labeled prazepam.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Prazepam (Natural) | 325.1 | 271.1, 233.1 | 25, 30 |
| Prazepam (¹³C-Labeled) | 330.1 | 275.1, 237.1 | 25, 30 |
The concentration of prazepam in the original sample is calculated using the IDMS equation [2] [1]:
Formula:
n_A = n_B * [(R_B - R_AB) / (R_AB - R_A)] * [(1 + R_A) / (1 + R_B)]
Where:
| Variable | Description |
|---|---|
n_A |
Amount of natural prazepam in the sample ( moles). |
n_B |
Known amount of isotopic spike added ( moles). |
R_A |
Isotope ratio (e.g., Labeled/Natural) of the pure natural prazepam standard. |
R_B |
Isotope ratio of the pure isotopic spike. |
R_AB |
Measured isotope ratio in the sample-spike mixture. |
Key Steps:
R_A, R_B, and R_AB from the mass chromatograms by integrating the peak areas of the monitored MRM transitions.n_B, R_B, and the measured ratios into the equation to solve for n_A.n_A to a concentration (e.g., ng/g or ng/mL) using the initial sample weight or volume.Before applying the method, validate key performance parameters as per ICH guidelines.
| Parameter | Target Value & Description |
|---|---|
| Accuracy & Precision | Recovery: 85-115%; RSD < 15% (at LLOQ, RSD < 20%). Assessed by analyzing QC samples at multiple concentrations. |
| Calibration & Linearity | The IDMS calibration is inherently linear. Verify by analyzing spiked samples across the expected concentration range. Correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with precision and accuracy within ±20%. For prazepam, this is typically in the low ng/mL range. |
| Selectivity | No significant interference from the matrix at the retention times of prazepam and its isotopic spike. |
| Stability | Evaluate benchtop, auto-sampler, and freeze-thaw stability of prazepam in the matrix. |
Advantages of IDMS for Prazepam Analysis: The primary advantage is its function as an internal standardisation method, correcting for analyte loss during sample preparation and matrix effects during ionization in the mass spectrometer, providing high metrological quality and traceability to SI units [2] [1] [3].
Optimizing the Sample-Spike Mixture: For lowest measurement uncertainty, the optimal blend of sample and spike occurs when the measured mixture ratio R_AB is the geometric mean of R_A and R_B (R_AB = √(R_A * R_B)) [2] [1]. Preliminary experiments are recommended to determine the spike amount that achieves this ratio near the target concentration.
Considerations and Limitations: The main limitation is the cost and availability of a certified, isotopically enriched prazepam standard. Method development also requires expertise in mass spectrometry and careful optimization of chromatographic separation to ensure the spike and analyte co-elute for accurate ratio measurement [1].
While a published standard operating procedure for prazepam was not located, this document synthesizes a robust and detailed protocol based on the established principles of IDMS. This approach provides researchers with a framework for developing a highly accurate and precise quantification method for prazepam in complex matrices, suitable for demanding applications in clinical pharmacology, bioequivalence studies, and forensic toxicology.
Prazepam is a benzodiazepine prescribed for the short-term treatment of anxiety, and also possesses anticonvulsant, sedative, and skeletal muscle relaxant properties [1]. It is a prodrug, meaning its therapeutic effects are primarily due to its active metabolite, desmethyldiazepam (also known as nordazepam or desalklyprazepam) [2] [1].
Prazepam-D5, a deuterated internal standard, is essential for accurate quantification. Deuterium (D) is a heavy isotope of hydrogen, so this compound has five hydrogen atoms replaced by deuterium, increasing its molecular mass without significantly altering its chemical behavior. This makes it ideal for compensating for variability in sample preparation and instrument analysis [3].
The diagram below outlines the core experimental workflow for sample preparation and analysis.
This protocol provides a starting point for developing your own method.
These are typical conditions and require optimization.
| Parameter | Suggested Condition |
|---|---|
| LC System | UHPLC or HPLC |
| Column | C18, 2.1 x 50 mm, 1.7-1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start at 10% B, increase to 95% B over 3-5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
The table below lists the target ions. You must experimentally determine the optimal collision energies for your instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
|---|---|---|---|
| Prazepam | 325.1 | To be determined | To be determined |
| Desmethyldiazepam | 271.1 | To be determined | To be determined |
| This compound (IS) | 330.1 | To be determined | To be determined |
Following ICH Q2(R2) guidelines [4], your method should be validated. The table below summarizes key parameters to evaluate.
| Validation Parameter | Assessment Procedure & Target Criteria |
|---|---|
| Selectivity/Specificity | No significant interference at the retention times of the analytes and IS in blank matrix samples from at least 6 different sources. |
| Linearity & Range | Calibration curves with at least 6 concentration levels, analyzed in duplicate. A correlation coefficient (r) of >0.99 is typically targeted. |
| Accuracy | Measured by recovery of QC samples at Low, Medium, and High concentrations. Results should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Intra-day: Repeat analysis of QC samples (n≥5) in a single run. Inter-day: Analysis of QC samples over at least 3 different days. %RSD should be ≤15% (≤20% at LLOQ). | | Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with an accuracy and precision within ±20%. Signal-to-noise ratio should be >10. | | Matrix Effect | Evaluate by comparing the analyte response in post-extracted matrix from different sources to the response in pure solvent. %CV should be ≤15%. | | Stability | Evaluate analyte stability in matrix after short-term (bench-top), long-term (frozen), and post-preparation (in autosampler) storage. |
This compound is a deuterium-labeled analog of prazepam specifically designed for use as an internal standard in the quantitative analysis of benzodiazepines and their metabolites. This stable isotope-labeled compound features five deuterium atoms on the phenyl ring, which provides nearly identical chemical properties to the native compound while being easily distinguishable by mass spectrometry. This compound is particularly valuable in clinical toxicology, forensic analysis, and pharmacological research where precise quantification of benzodiazepines is required. The compound is typically supplied as a certified reference material at a concentration of 100 μg/mL in methanol, ensuring accuracy and traceability in analytical measurements [1].
The use of this compound as an internal standard follows the stable isotope dilution assay (SIDA) principle, which corrects for analyte loss during sample preparation, matrix effects in ionization, and instrument variability. This approach is especially important in "dilute-and-shoot" methods where minimal sample cleanup is performed, and ion suppression/enhancement effects can significantly impact quantification accuracy. This compound is suitable for monitoring a wide range of benzodiazepines including nordiazepam, oxazepam, temazepam, and other structurally similar compounds that share common metabolic pathways [2].
This compound possesses specific chemical characteristics that make it ideal for analytical applications. With a molecular formula of C₁₉H₁₂ClD₅N₂O and a molecular weight of 329.83 g/mol, the compound maintains high isotopic purity (typically ≥98%) sufficient for most analytical applications. The deuterium atoms are positioned at the 2',3',4',5',6' positions of the phenyl ring, providing sufficient mass shift (+5 Da) for distinct detection without altering chromatographic behavior significantly [3].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Relevance to Analysis |
|---|---|---|
| CAS Number | 152477-89-9 | Unique identifier for chemical tracking |
| Molecular Formula | C₁₉H₁₂ClD₅N₂O | Determines mass spectral characteristics |
| Storage Temperature | -20°C | Preserves stability and prevents degradation |
| Flash Point | 9.7°C (closed cup) | Important for safe handling of methanol solution |
| Solubility | Soluble in DMSO, ethyl acetate, methanol | Compatibility with various dilution solvents |
| Solution Concentration | 100 μg/mL in methanol | Ready-to-use format eliminates weighing errors |
Handling and Storage Requirements: this compound solutions require storage at -20°C to maintain long-term stability. The methanol solvent has a flash point of 9.7°C, requiring appropriate safety precautions against fire hazards. The compound is classified with GHS hazard statements H225, H301+H311+H331, and H370, indicating it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs [1] [3]. Appropriate personal protective equipment including gloves and safety glasses should be worn when handling, and all procedures should be conducted in a well-ventilated area or fume hood.
The dilute-and-shoot approach represents a streamlined sample preparation technique where biological samples are simply diluted with an appropriate solvent and injected directly into the LC-MS system without extensive cleanup. This methodology offers significant advantages in high-throughput environments where analysis time and efficiency are critical. The technique minimizes sample manipulation, reduces analyte loss, and decreases laboratory labor requirements. However, this approach also presents challenges, primarily in the form of matrix effects that can cause ion suppression or enhancement during the ionization process [4].
The fundamental principle behind successful dilute-and-shoot methods involves optimizing dilution factors to balance matrix effect reduction with maintaining adequate sensitivity. As demonstrated in multi-analyte methods covering 295 bacterial and fungal metabolites, the extent of matrix effects is strongly dependent on the analyte/matrix combination [5]. In comprehensive validation studies, the percentage of analytes matching the acceptable recovery range of 70-120% varied from 21% in challenging matrices like green pepper to 74% in high-water content matrices like apple puree at the highest spiking level [5]. These findings highlight the importance of method validation across different matrix types, even when using internal standards like this compound to correct for these effects.
The success of dilute-and-shoot methodologies relies heavily on the robustness of modern LC-MS/MS instrumentation which can tolerate complex matrices while maintaining sensitivity and reproducibility. Advances in chromatographic separation, mass resolution, and ionization efficiency have made these approaches increasingly viable for quantitative analysis in complex biological matrices. When properly optimized, dilute-and-shoot methods can provide accuracy and precision comparable to more extensive sample preparation approaches while offering significant improvements in analytical efficiency [4].
The sample preparation protocol for this compound in dilute-and-shoot analysis involves several critical steps to ensure accurate and reproducible results:
Internal Standard Spiking: Add appropriate volume of this compound working solution (typically 10-50 μL of 100 μg/mL stock) to 100-500 μL of biological sample (urine, plasma, serum) to achieve a final concentration of 100-500 ng/mL internal standard. Vortex mix thoroughly for 30 seconds [1] [2].
Dilution Step: Add appropriate volume of dilution solvent (typically methanol:water 50:50, acetonitrile, or acidified water) to achieve predetermined dilution factor. For urine samples, dilution factors of 1:5 to 1:10 are commonly used, while for serum or plasma, dilution factors of 1:2 to 1:5 may be sufficient depending on sensitivity requirements [2].
Protein Precipitation: For serum, plasma, or whole blood samples, add three volumes of cold acetonitrile or methanol to one volume of sample after internal standard addition. Vortex mix for 60 seconds, then centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins [2].
Filtration (Optional): Transfer supernatant to a clean tube and pass through a 0.2 μm or 0.45 μm syringe filter to remove particulate matter that could clog chromatographic systems.
Transfer to Vial: Transfer cleared extract to an appropriate autosampler vial for LC-MS/MS analysis.
Table 2: Recommended Sample Preparation Conditions by Matrix Type
| Matrix | Recommended Dilution Factor | Optimal Internal Standard Concentration | Additional Processing Steps |
|---|---|---|---|
| Urine | 1:5 to 1:10 | 250 ng/mL | Vortex mixing, centrifugation optional |
| Serum/Plasma | 1:2 to 1:5 | 500 ng/mL | Protein precipitation required |
| Whole Blood | 1:2 to 1:3 | 500 ng/mL | Protein precipitation, filtration recommended |
| Hair Extracts | 1:10 to 1:20 | 100 ng/mL | May require concentration prior to dilution |
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
MS/MS Transitions for this compound:
Prepare calibration standards spanning the expected concentration range in the biological matrix of interest (typically 1-1000 ng/mL for most benzodiazepines). Use blank matrix free of the analytes of interest and prepare at least six concentration levels plus a blank and zero sample (blank with internal standard). Quality control samples should include at least three concentration levels (low, medium, high) prepared independently from the calibration standards.
Validation of analytical methods using this compound should follow established guidelines such as those described in the SANCO document No. 12495/2011 [5]. Key validation parameters include:
Linearity and Range: The method should demonstrate linearity across the expected concentration range with a correlation coefficient (r²) of ≥0.99. The use of this compound as internal standard typically improves linearity by correcting for injection variability and matrix effects.
Accuracy and Precision: Method accuracy should be within ±15% of the theoretical value for all quality control levels, with precision not exceeding 15% relative standard deviation (RSD). In validation studies of multi-analyte methods, repeatability has been shown to be acceptable (RSD≤20) for 97% of analytes in simpler matrices like apple puree, and for 89% in challenging matrices like green pepper [5].
Matrix Effects: Quantify matrix effects by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations. Signal suppression or enhancement should be consistent across different matrix lots, with RSD ≤15%. Studies have shown that matrix effects can vary significantly by matrix type, with the lowest matrix effects observed in high-water content matrices (59% of analytes unaffected) and the highest in complex matrices like green pepper (only 10% of analytes unaffected) [5].
Table 3: Typical Validation Parameters for this compound in Dilute-and-Shoot Applications
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|
| Linearity | r² ≥ 0.99 | r² = 0.995-0.999 |
| Accuracy | 85-115% | 92-105% |
| Precision (RSD) | ≤15% | 3-8% |
| Matrix Effect | RSD ≤15% | 5-12% |
| Recovery | Consistent and reproducible | 85-110% |
| LOD | Signal-to-noise ≥3:1 | 0.1-1 ng/mL |
| LOQ | Signal-to-noise ≥10:1 | 0.5-5 ng/mL |
Limit of Detection and Quantification: The limit of detection (LOD) should be established at a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) should be at a signal-to-noise ratio of 10:1 [6] [7]. Using 50-200 μL of biological material, concentrations of prazepam and metabolites of 5 ng/g(mL) can be determined with signal-to-noise ratios greater than 10. With 1 mL samples, the same signal-to-noise ratios can be obtained with 1 ng/mL concentrations [6].
The application of this compound in dilute-and-shoot LC-MS methods spans multiple areas of biomedical analysis:
Clinical Toxicology and Therapeutic Drug Monitoring: this compound is used for quantitation of prazepam levels in urine, serum, or plasma by LC-MS or GC-MS for clinical toxicology and therapeutic drug monitoring [1]. The internal standard corrects for variability in sample extraction and matrix effects, providing accurate quantification of parent drug and metabolites including nordiazepam and oxazepam. This application is particularly important in emergency toxicology where rapid turnaround times are critical for patient management.
Forensic Analysis: In forensic toxicology, this compound is employed for the determination of benzodiazepines in various biological specimens including whole blood, hair, and alternative matrices. The dilute-and-shoot approach enables high-throughput screening of case samples with minimal sample preparation. Hair analysis for benzodiazepines presents particular challenges due to low concentrations, making robust internal standardization essential for accurate quantification [2].
Metabolism and Pharmacokinetic Studies: this compound has been applied in studies investigating the diaplacental transfer of prazepam and its major metabolite desmethyldiazepam in early human pregnancy. The method has also been used to study prazepam metabolism in human fetal liver and cell cultures, demonstrating its utility in fundamental pharmacological research [6].
Poor Chromatographic Performance: If peak shape deteriorates or retention times shift significantly, check for column contamination from matrix components. Implement guard columns or more frequent column cleaning procedures. Consider increasing the initial organic solvent percentage in the gradient or adjusting the dilution factor to reduce matrix load.
Signal Suppression/Enhancement: When significant matrix effects are observed, increase the dilution factor or optimize the sample solvent composition to better match the initial mobile phase conditions. Alternative sample preparation approaches such as microscale liquid-liquid extraction may be necessary for challenging matrices.
Internal Standard Response Variability: If this compound shows inconsistent response, verify the stability of the stock solution and check for evaporation in stored samples. Ensure the internal standard is added at the beginning of the sample preparation process to correct for all procedural losses.
Sensitivity Issues: For sensitivity inadequate to reach required LOQ, consider increasing injection volume (while monitoring matrix effects), optimizing MS/MS transitions and collision energies, or using a smaller volume but more concentrated sample extract.
This compound represents a valuable tool for the accurate quantification of benzodiazepines in biological matrices using dilute-and-shoot LC-MS methods. When properly implemented, this internal standard corrects for sample preparation and analysis variability, enabling robust and high-throughput analysis in clinical, forensic, and research settings. The protocols outlined in this document provide a foundation for method development and validation that can be adapted to specific application requirements and matrix considerations.
This compound is a deuterated internal standard crucial for the accurate quantification of benzodiazepines and their metabolites in biological samples. Its nearly identical chemical structure to its non-deuterated analog ensures it behaves almost the same through all analytical steps, while its different mass allows for clear distinction by the mass spectrometer. This corrects for variations in sample preparation and instrument analysis, improving the accuracy, precision, and reliability of results in clinical toxicology, forensic analysis, and urine drug testing [1].
The table below summarizes the key properties of the this compound certified reference material.
| Property | Specification |
|---|---|
| Molecular Formula | C19H12D5ClN2O [1] |
| CAS Number | Information not available in search results |
| Concentration | 100 µg/mL [1] |
| Solvent | Methanol [1] |
| Packaging | Ampule of 1 mL [1] |
| Suitability | Gas Chromatography (GC) & Liquid Chromatography (LC) [1] |
| Storage | -20°C [1] |
| Quality | Certified Reference Material (Cerilliant) [1] |
Here are detailed standard operating procedures (SOPs) for incorporating this compound into your analytical workflows.
This protocol is adapted from a peer-reviewed method for screening forensically relevant benzodiazepines in human hair [2].
Sample Decontamination & Preparation:
Internal Standard Addition:
Incubation & Extraction:
Derivatization:
Instrumental Analysis (GC-NCI-MS):
This protocol is based on a validated method for the quantitation of prazepam and its metabolites in human plasma [3].
Internal Standard Addition:
Sample Pretreatment (Solid-Phase Extraction):
Instrumental Analysis (LC-ESI-MS):
The table below summarizes key validation parameters from the cited literature to guide your own method development.
| Parameter | Hair Analysis (GC-NCI-MS) [2] | Plasma Analysis (LC-ESI-MS) [3] |
|---|---|---|
| Sample Type | Human Hair | Human Plasma |
| Analytes | Nordiazepam, Oxazepam, Flunitrazepam, etc. | Prazepam, Nordiazepam, Oxazepam |
| Limit of Quantitation (LOQ) | Not specified | 5 ng/mL for all compounds |
| Limit of Detection (LOD) | 1 to 20 pg/mg | Not specified |
| Linear Range | Not specified in abstract | 5.0 - 1000 ng/mL |
| Precision (CV) | 7.4% to 25.4% | Intra-assay ≤ 9.1%; Inter-assay ≤ 6.0% |
| Accuracy (Relative Error) | Not specified in abstract | < 4.6% |
| Extraction Recovery | 47.6% to 90.0% | Not specified in abstract |
The following diagram illustrates the logical workflow for sample preparation and analysis, integrating the two protocols described above.
Figure 1: Analytical workflow for benzodiazepine testing using this compound.
Prazepam is a prodrug, meaning it is metabolized in the body to active compounds. Understanding this pathway is essential for interpreting analytical results, as you may detect the parent drug or its metabolites. The following diagram outlines its primary metabolic fate.
Figure 2: Primary metabolic pathway of prazepam in humans.
When implementing these protocols, please consider the following:
1. Introduction Benzodiazepines, including prazepam, are widely prescribed for anxiety and sleep disorders but are also frequently encountered in cases of misuse and postmortem analysis [1]. Prazepam is a prodrug, with its primary active metabolite being desmethyldiazepam (also known as nordazepam), which is responsible for most of its therapeutic effects [2] [3]. The analysis of benzodiazepines in biological samples is crucial for therapeutic drug monitoring and forensic investigations. This application note describes a robust, sensitive, and rapid LC-MS/MS method for the quantification of prazepam and other benzodiazepines in human plasma using a simple protein precipitation extraction and a deuterated internal standard (IS) [1].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (Protein Precipitation)
2.3. Instrumental Conditions (LC-MS/MS)
LC System: Waters Alliance 2690 (or equivalent UHPLC system) [1].
Column: Conventional Phenyl Column (2.1 x 150 mm, 5 µm) [1].
Mobile Phase:
Flow Rate: 0.25 mL/min [1].
Injection Volume: 10 µL [1].
Gradient:
MS System: Triple quadrupole mass spectrometer (e.g., Quattro Ultima) with Electrospray Ionization (ESI) in positive ion mode [1].
Capillary Voltage: 3 kV [1].
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
Collision Gas: Argon at 2.5 x 10⁻³ mbar [1].
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions for prazepam, its key metabolites, and the internal standard are summarized in Table 1 below.
The following workflow diagram summarizes the entire analytical procedure:
3. Results and Method Validation
3.1. MRM Transitions and MS Parameters The table below outlines the optimized MRM transitions and cone voltages for prazepam, its major metabolites, and the internal standard. The most abundant transition is used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Prazepam | 325.0 | 271.1 | 140.0 | 30 | 20 |
| Nordiazepam | 271.0 | 140.0 | 208.0 | 35 | 25 |
| Oxazepam | 287.0 | 241.0 | 104.0 | 30 | 15 |
| 3-Hydroxyprazepam | 341.0 | 283.1 | 177.1 | 30 | 18 |
| This compound (IS) | 330.0 | 276.1 | 145.0 | 30 | 20 |
3.2. Analytical Figures of Merit The method was rigorously validated using a series of calibrators prepared in drug-free plasma.
| Parameter | Result |
|---|---|
| Linear Range | 1 - 800 µg/L |
| Coefficient of Determination (R²) | > 0.99 |
| Limit of Detection (LOD) | ≤ 0.2 µg/L |
| Limit of Quantification (LOQ) | ≤ 1 µg/L |
| Precision (CV%) at 2, 40, 200 µg/L | < 15% |
3.3. Selectivity and Carryover The method demonstrated excellent selectivity with no interference from the plasma matrix at the retention times of the analytes or the internal standard. A blank plasma sample injected after the highest calibrator showed no significant carryover [1].
4. Application to Alternative Specimens: Insect Larvae This LC-MS/MS method has been successfully applied to more complex matrices. In forensic toxicology, it has been used to detect and quantify benzodiazepines like nordiazepam in Calliphora vicina larvae reared on spiked foodstuff. The sensitivity was sufficient to detect nordiazepam and its metabolite oxazepam in single larvae, whereas previous techniques like GC-MS or RIA required pooled samples of up to 20 larvae [1].
5. Discussion
5.1. Prazepam Metabolism and Relevance to Analysis Prazepam is a prodrug that undergoes extensive hepatic metabolism. Its primary metabolic pathway involves N-dealkylation to form the active metabolite desmethyldiazepam (nordiazepam), which is further metabolized to oxazepam [2] [6]. Another significant metabolite is 3-hydroxyprazepam [6]. Therefore, a comprehensive analytical method should monitor not only the parent drug but also these major metabolites to fully understand the pharmacokinetic profile or exposure in a clinical or forensic context. The metabolic pathway is illustrated below:
5.2. Advantages of the Described Method
6. Conclusion The developed LC-MS/MS method is robust, sensitive, and efficient for the quantification of prazepam and its metabolites in human plasma. The use of a deuterated internal standard, this compound, ensures high precision and accuracy. This protocol is suitable for applications in clinical pharmacology and forensic toxicology.
This compound is a deuterated stable isotope analog of prazepam, a benzodiazepine prescribed for managing anxiety disorders. This compound serves as a crucial internal standard in quantitative bioanalysis for several key reasons. The incorporation of five deuterium atoms ( [1]) at specific molecular positions creates a distinct mass difference that enables clear separation from the non-deuterated analyte during mass spectrometric analysis while maintaining nearly identical chemical properties. This structural similarity ensures that this compound experiences virtually the same extraction recovery, chromatographic behavior, and ionization efficiency as the target analytes, providing superior correction for analytical variability compared to structural analogs.
The application of this compound is particularly valuable in clinical and forensic toxicology settings where precise quantitation of benzodiazepines is essential for patient monitoring, medication compliance verification, and substance use detection. As a certified reference material with a standardized concentration of 100 μg/mL in methanol ( [1]), this compound provides researchers with a reliable quantitation tool that improves the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its implementation is especially relevant for monitoring prazepam levels in biological matrices including urine, serum, and plasma, supporting applications in clinical toxicology, forensic analysis, and urine drug testing programs ( [1]).
This compound possesses specific chemical characteristics that make it particularly suitable for analytical applications in drug testing. The deuterium atoms are strategically incorporated at the phenyl ring positions, creating a mass shift that differentiates it from the non-deuterated compound while maintaining nearly identical chemical behavior. This strategic labeling results in a molecular weight of 329.83 g/mol ( [2]), compared to 324.81 g/mol for non-deuterated prazepam ( [3]), providing the necessary mass difference for accurate MS detection and quantification.
Table 1: Chemical Properties of this compound
| Property | Specification | Source |
|---|---|---|
| CAS Number | 152477-89-9 | [2] |
| Molecular Formula | C₁₉H₁₂ClD₅N₂O | [2] |
| Molecular Weight | 329.83 g/mol | [2] |
| Concentration | 100 μg/mL in methanol | [1] |
| Solution Form | Certified reference material | [1] |
| Storage Temperature | -20°C | [1] |
| Flash Point | 9°C (closed cup) | [1] |
The physical and chemical characteristics of this compound solution require specific handling considerations. As a solution in methanol, it is classified as a flammable liquid with a flash point of 9.7°C ( [1]), necessitating appropriate storage and handling precautions. The compound is recommended for storage at -20°C ( [1] [2]) to maintain stability, and it demonstrates solubility in various solvents including DMSO and ethyl acetate ( [2]). The certified reference material is typically supplied in 1 mL ampules, ensuring integrity and purity for analytical applications ( [1]).
The analysis of benzodiazepines using this compound as an internal standard typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology, which offers superior sensitivity and specificity for clinical and forensic applications. The LC system should be equipped with a reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8-2.7 μm particle size) maintained at 40°C to ensure optimal compound separation. The mobile phase generally consists of a gradient elution combining 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B) at a flow rate of 0.3-0.4 mL/min. This configuration facilitates the efficient separation of benzodiazepines and their metabolites while maintaining compatibility with MS detection.
The mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. Key MS parameters typically include a capillary voltage of 3.0-3.5 kV, source temperature of 150°C, and desolvation temperature of 350-500°C. For this compound, specific MRM transitions are monitored, with the primary transition used for quantification and secondary transitions employed for confirmation purposes. The deuterated internal standard compensates for variations in sample preparation and ionization efficiency, thereby improving the reliability of quantitative results ( [4]).
Table 2: LC-MS/MS Parameters for Benzodiazepine Analysis with this compound
| Parameter | Setting | Notes |
|---|---|---|
| Chromatography | ||
| Column | Reverse-phase C18 (2.1 × 100 mm, 1.8 μm) | |
| Column Temperature | 40°C | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Flow Rate | 0.3-0.4 mL/min | |
| Injection Volume | 5-10 μL | |
| Mass Spectrometry | ||
| Ionization Mode | ESI+ | Electrospray ionization positive |
| Capillary Voltage | 3.0-3.5 kV | |
| Source Temperature | 150°C | |
| Desolvation Temperature | 350-500°C | |
| This compound MRM | 330.1 → 140.9 (quantifier) | Collision energy: 25-35 eV |
| This compound MRM | 330.1 → 271.1 (qualifier) | Collision energy: 20-30 eV |
The analytical methodology takes advantage of the structural characteristics of this compound, which differs from non-deuterated prazepam only in the five deuterium atoms substituted on the phenyl ring ( [1]). This minimal structural modification results in nearly identical chromatographic behavior while allowing distinct mass spectrometric detection. The sample preparation includes a hydrolysis step using glucuronidase enzyme to cleave conjugated metabolites, which is essential as benzodiazepines are extensively metabolized by the liver and exist in urine primarily as glucuronide conjugates ( [4]). The addition of stable isotope forms of the compounds as internal standards before extraction effectively accounts for procedural losses and matrix effects ( [4]).
Comprehensive method validation is essential to ensure the reliability, accuracy, and precision of analytical procedures employing this compound as an internal standard. The validation process follows established scientific guidelines and regulatory requirements to guarantee that the method produces consistent and reproducible results for the intended application in clinical and forensic testing. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability, each addressing different aspects of method performance.
The specificity of the method must be established by analyzing blank urine samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the target analytes and the internal standard. For this compound, this confirms that the deuterated compound does not interfere with the detection of native benzodiazepines and vice versa. Linearity is typically demonstrated over a concentration range that covers expected physiological levels, with a correlation coefficient (r²) of ≥0.99 considered acceptable. The lower limit of quantification (LLOQ) should be established with acceptable accuracy (80-120%) and precision (CV ≤20%), with the Mayo Clinic method reporting a cutoff of 10 ng/mL for prazepam detection ( [4]).
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Performance Data |
|---|---|---|
| Specificity | No interference at analyte RT | Verified with 6 different urine matrices |
| Linearity Range | 10-1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 10 ng/mL | CV ≤20%, accuracy 80-120% |
| Accuracy | 85-115% of nominal values | All concentration levels |
| Precision (Intra-day) | CV ≤15% | Low, medium, high QC levels |
| Precision (Inter-day) | CV ≤15% | Low, medium, high QC levels |
| Extraction Recovery | Consistent and reproducible | >70% for most benzodiazepines |
| Procession Efficiency | Consistent ion suppression/enhancement | Matrix factor CV ≤15% |
| Stability | Within 15% of fresh samples | Freeze-thaw, short-term, long-term |
The extraction recovery of this compound should be consistent and reproducible, although absolute recovery may vary among different benzodiazepines due to their distinct chemical properties. The matrix effect must be evaluated by comparing the response of analytes in post-extraction spiked samples to neat solutions, with a matrix factor CV of ≤15% considered acceptable. Stability studies should demonstrate that this compound and target analytes remain stable under various conditions, including freeze-thaw cycles (at least three), short-term temperature exposure (room temperature for 4-24 hours), and long-term storage (-20°C or -70°C for the expected sample storage period) ( [1] [4]).
The sample preparation protocol for urine drug testing using this compound as an internal standard involves a series of critical steps designed to extract, purify, and concentrate the target analytes while maintaining the integrity of the samples. The following workflow diagram illustrates the comprehensive sample preparation process:
Diagram 1: Sample preparation workflow for urine drug testing using this compound internal standard
Step 1: Internal Standard Addition - Precisely pipette 50 μL of this compound working solution (prepared by diluting the 100 μg/mL stock solution to an appropriate concentration in methanol) into a clean glass tube. Evaporate the solvent under a gentle stream of nitrogen at room temperature. Add 1 mL of urine sample to the tube, ensuring that the internal standard is thoroughly mixed with the sample. This step must be performed consistently across all calibration standards, quality control samples, and test specimens to ensure accurate quantification ( [1]).
Step 2: Enzymatic Hydrolysis - Add 500 μL of 0.1 M phosphate buffer (pH 6.8) and 50 μL of β-glucuronidase enzyme preparation to the urine sample. Vortex the mixture thoroughly for 30 seconds, then incubate at 55°C for 60 minutes in a water bath or thermal block. This hydrolysis step is critical as benzodiazepines are extensively metabolized by the liver and exist in urine primarily as conjugated esters (glucuronides) that must be cleaved to release the free analytes for accurate detection and quantification ( [4]).
Step 3: Liquid-Liquid Extraction - After hydrolysis, cool the samples to room temperature. Add 2 mL of extraction solvent (ethyl acetate:hexane, 80:20 v/v) to each tube. Cap the tubes securely and vortex vigorously for 3 minutes to ensure complete extraction of the target analytes. The selection of extraction solvent should be optimized for the specific benzodiazepines of interest, balancing extraction efficiency with selectivity against matrix interferences ( [4]).
Step 4: Phase Separation and Evaporation - Centrifuge the samples at 4500 rpm for 10 minutes to achieve clear phase separation. Carefully transfer the upper organic layer to a new clean evaporation tube, taking care to avoid disturbing the interface. Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Complete dryness is essential but excessive heating should be avoided to prevent loss of volatile analytes ( [4]).
Step 5: Reconstitution and Analysis - Reconstitute the dried extract in 100 μL of mobile phase (typically 50:50 water:methanol with 0.1% formic acid). Vortex for 60 seconds to ensure complete dissolution of the analytes. Transfer the reconstituted sample to an appropriate autosampler vial with insert. Inject 5-10 μL into the LC-MS/MS system for analysis according to the parameters outlined in Section 3.1 ( [4]).
Robust quality control procedures are essential for maintaining the reliability and accuracy of urine drug testing results when using this compound as an internal standard. Each analytical batch should include calibration standards at a minimum of six concentration levels, quality control samples at low, medium, and high concentrations, and at least one blank sample to monitor potential contamination. The calibration curve must demonstrate a correlation coefficient (r²) of ≥0.99, with back-calculated standard concentrations within ±15% of the nominal values (±20% at the LLOQ). The retention time and MRM transition ratios for this compound should be consistent across all samples, with acceptance criteria typically set at ±0.1 minute for retention time and ±20-25% for ion ratio stability.
Quality assurance measures extend beyond the analytical process to include proper specimen collection, handling, and storage. Urine specimens should be collected in plastic containers without preservatives and stored at refrigerated temperatures (2-8°C) if analysis will occur within 7 days, or frozen at -20°C for longer storage up to 14 days ( [4]). Laboratories should implement strict chain-of-custody procedures when required, particularly for forensic applications, to ensure sample integrity and traceability. Additionally, ongoing participation in proficiency testing programs and regular review of quality control data trends help maintain analytical competence and identify potential methodological issues before they impact patient care or legal proceedings.
Proper interpretation of analytical data generated using this compound as an internal standard requires understanding both the analytical findings and the pharmacological context. In quantitative analysis, the response ratio (analyte peak area / internal standard peak area) is used to calculate analyte concentrations from the calibration curve. For benzodiazepine testing, it is essential to recognize that most parent compounds are extensively metabolized, and the detection of specific metabolites often provides more reliable evidence of drug exposure than the parent drug alone. For prazepam specifically, the primary active metabolite desmethyldiazepam (also known as nordiazepam) is typically the target for detection, as prazepam itself is a prodrug with limited direct activity ( [3]).
The detection window for benzodiazepines in urine varies significantly based on the specific drug, dosage, frequency of use, and individual metabolic factors. Long-acting benzodiazepines like prazepam have an extended detection window due to their prolonged elimination half-life, which ranges from 36 to 200 hours for desmethyldiazepam ( [3]). This extended half-life means that following a dose of prazepam, the drug and its metabolites can be detected in urine for 5 to 20 days after exposure ( [4]). When interpreting results, scientists should consider the metabolic pathway of prazepam, which involves conversion to desmethyldiazepam (nordiazepam) and subsequently to oxazepam, both of which may be targeted in comprehensive benzodiazepine screening panels ( [3]).
Analytical challenges may occasionally arise when using this compound in urine drug testing. Common issues include diminished response, peak shape abnormalities, or inconsistent internal standard performance, which can typically be resolved through systematic investigation. The following troubleshooting guide addresses the most frequently encountered problems:
Table 4: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low IS response | Deteriorated stock solution | Prepare fresh working solutions; verify stock solution integrity |
| Poor recovery | Incomplete hydrolysis or extraction | Optimize hydrolysis time/temperature; validate extraction efficiency |
| Chromatographic peak tailing | Column degradation or inappropriate mobile phase | Condition or replace column; adjust mobile phase pH/add modifiers |
| Ion suppression | Matrix effects | Improve sample cleanup; change chromatographic conditions; use alternative MRM |
| Retention time shift | Mobile phase composition change or column aging | Prepare fresh mobile phase; standardize column temperature |
| Calibration curve nonlinearity | Limited dynamic range or contamination | Dilute high concentration samples; clean ion source; check for contamination |
Preventive maintenance is crucial for minimizing analytical issues. Regular LC-MS/MS system maintenance, including source cleaning, calibration, and performance verification, helps maintain optimal instrument performance. Additionally, monitoring the internal standard response across samples can provide early indication of potential problems; significant deviation (>50%) from the average IS response may suggest issues with sample preparation, injection, or matrix effects. For persistent problems not resolved through basic troubleshooting, method re-validation or consultation with technical specialists from the instrument or reference material manufacturers may be necessary.
The implementation of this compound as an internal standard extends across multiple scientific disciplines and applications. In clinical toxicology, it enables accurate quantification of benzodiazepine exposure for therapeutic drug monitoring, overdose assessment, and compliance verification. The Mayo Clinic Laboratories utilize this approach in their Benzodiazepines Confirmation test (BNZU), which detects prazepam along with numerous other benzodiazepines and their metabolites using LC-MS/MS methodology ( [4]). This testing is particularly valuable in pain management settings, where monitoring benzodiazepine use is recommended for patients receiving long-term opioid therapy due to the increased risk of adverse events when these substances are combined ( [5]).
In forensic science, methods incorporating this compound provide the rigorous accuracy and defensibility required for legal proceedings. The precise quantification of benzodiazepines supports investigations of impaired driving, drug-facilitated crimes, and substance-related fatalities. For pharmaceutical research, this compound facilitates pharmacokinetic studies, metabolism investigations, and bioequivalence assessments of benzodiazepine formulations. The compound's status as a certified reference material with well-defined properties ( [1]) ensures that data generated across different laboratories and studies can be reliably compared, supporting regulatory submissions and scientific advancement.
This compound serves as an invaluable analytical tool for the accurate and precise quantification of benzodiazepines in biological matrices. Its implementation as a stable isotope-labeled internal standard in LC-MS/MS and GC-MS methods significantly enhances the reliability of urine drug testing results by compensating for variability in sample preparation, matrix effects, and instrument performance. The detailed protocols and application notes provided in this document offer researchers and laboratory professionals a comprehensive resource for implementing this methodology in various settings, from clinical monitoring to forensic investigation and pharmaceutical research.
The continued advancement of analytical technologies and the growing emphasis on quality assurance in toxicological testing underscore the importance of robust methodologies incorporating appropriate internal standards like this compound. By adhering to the protocols outlined in this document and maintaining rigorous quality control practices, laboratories can ensure the production of reliable, defensible data that supports appropriate clinical and legal decision-making regarding benzodiazepine use and exposure.
Prazepam-D5 is a deuterated internal standard specifically designed for the accurate quantification of prazepam and its metabolites in biological matrices. This certified reference material features five deuterium atoms strategically incorporated at the phenyl ring position of the prazepam molecule, creating a distinct mass differential that enables precise mass spectrometric differentiation from the native compound while maintaining nearly identical chemical properties.
Table 1: this compound Chemical Properties and Certification Data
| Property | Specification | Importance |
|---|---|---|
| CAS Number | 152477-89-9 | Unique chemical identifier |
| Molecular Formula | C₁₉H₁₂ClD₅N₂O | Distinguishes from native compound (C₁₉H₁₇ClN₂O) |
| Molecular Weight | 329.83 g/mol | 5.03 Da heavier than native prazepam |
| Concentration | 100 μg/mL in methanol | Ready-to-use concentration |
| Certification | Certified Reference Material | Traceable quality and accuracy |
| Packaging | 1 mL ampule, Snap-N-Spike | Convenient aliquoting, reduced contamination |
| Storage | -20°C protected from light | Maintains stability and integrity |
The Snap-N-Spike packaging technology provides a sealed ampule design that allows direct access via a break-seal mechanism, facilitating easy aliquoting while minimizing evaporation and maintaining solution integrity. This configuration is particularly valuable for maintaining measurement consistency across long-term studies and multi-center trials. The methanol solvent provides excellent solubility and stability for the analyte, while the ampule packaging prevents atmospheric exposure and moisture absorption that could compromise concentration accuracy [1].
Deuterated internal standards (IS) like this compound function through the principle of isotopic dilution, where the added IS experiences nearly identical analytical behavior as the native analyte throughout sample preparation and analysis, but can be distinguished mass spectrometrically. The incorporation of five deuterium atoms creates a +5 mass shift that separates the IS signal from the native compound while maintaining virtually identical chemical properties such as extraction efficiency, chromatographic retention, and ionization characteristics. This balanced approach between analytical distinguishability and chemical similarity represents the fundamental advantage of deuterated internal standards in modern bioanalysis [1].
The use of this compound as an internal standard provides several critical advantages for benzodiazepine analysis:
Compensation for Matrix Effects: Deuterated IS experiences nearly identical ionization suppression or enhancement as the native analyte in ESI or APCI sources, enabling accurate correction for matrix effects that commonly plague LC-MS/MS analyses of biological samples.
Process Efficiency Monitoring: By adding the IS at the initial sample preparation stage, it tracks and corrects for losses throughout extraction, evaporation, and reconstitution steps, accounting for variable recovery rates across different matrices.
Instrument Performance Verification: The consistent response of the IS across injections monitors instrument sensitivity drift, identifying issues with source contamination, detector performance, or mobile phase composition before they compromise data quality.
Reduced Method Development Time: this compound is commercially available as a certified solution with precisely determined concentration, eliminating the need for laborious purity assessment and solution standardization that would be required for laboratory-synthesized internal standards.
Solid phase extraction provides superior sample clean-up for complex matrices, particularly valuable for benzodiazepine analysis in hair, meconium, or tissue homogenates where phospholipid and protein content can cause significant matrix effects. The following protocol is optimized for this compound recovery from plasma samples:
Step 1: IS Addition and Protein Precipitation
Step 2: SPE Cartridge Preparation
Step 3: Sample Loading and Washing
Step 4: Elution and Reconstitution
For high-throughput applications where maximum sensitivity is not required, a simplified protein precipitation protocol provides acceptable results with significantly reduced processing time:
The following workflow diagram illustrates the complete sample preparation process:
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for prazepam quantification in biological matrices, providing the optimal balance of sensitivity, specificity, and throughput for most clinical and research applications.
Table 2: Optimized LC-MS/MS Parameters for Prazepam and this compound Analysis
| Parameter | Setting | Alternative | Purpose |
|---|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.8 μm) | HILIC (100 × 2.1 mm, 1.7 μm) | Separation |
| Mobile Phase A | 5 mM Ammonium acetate in water | 0.1% Formic acid in water | Aqueous component |
| Mobile Phase B | 5 mM Ammonium acetate in methanol | 0.1% Formic acid in methanol | Organic component |
| Gradient | 20% B to 95% B over 5 min | 30% B to 98% B over 6 min | Elution profile |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | Column pressure |
| Injection Volume | 5 μL | 10 μL | Sensitivity |
| Ionization | ESI Positive | APCI Positive | Ion generation |
| MRM Transition 1 | 325.1 → 271.1 (Prazepam) | 325.1 → 140.1 (Prazepam) | Quantification |
| MRM Transition 2 | 325.1 → 140.1 (Prazepam) | 325.1 → 271.1 (Prazepam) | Confirmation |
| MRM Transition IS | 330.1 → 275.1 (this compound) | 330.1 → 145.1 (this compound) | Internal standard |
| Collision Energy | 25-35 eV | 20-30 eV | Fragmentation |
While LC-MS/MS has largely superseded GC-MS for routine benzodiazepine analysis, gas chromatography methods remain valuable for confirmatory analysis or when LC-MS/MS instrumentation is unavailable:
Comprehensive method validation following FDA and EMA bioanalytical guidelines is essential before applying this compound IS methods to study samples. The validation establishes method reliability and defines operational parameters.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy & Precision | 5 replicates at LLOQ, Low, Mid, High QC over 3 runs | Within ±15% of nominal (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) |
| Calibration Curve | 8 points across expected concentration range | R² ≥ 0.995; Back-calculated standards within ±15% of nominal |
| Selectivity | 6 individual blank matrix samples | Response <20% of LLOQ for analyte and <5% for IS |
| Matrix Effects | Post-extraction addition to 6 different lots | IS-normalized matrix factor CV ≤15% |
| Recovery | Comparison of extracted vs post-extraction spiked | Consistent recovery across QC levels (CV ≤15%) |
| Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal concentration |
| Dilution Integrity | 2× and 5× over-upper limit QC diluted with matrix | Within ±15% of nominal concentration after dilution |
The preparation of calibration standards requires meticulous technique to ensure accurate quantitation throughout the method application:
Stock Solution Preparation: Allow the this compound Snap-N-Spike ampule to warm to room temperature before opening. Snap the ampule tip and pipette 10 μL into 990 μL of methanol to create a 1 μg/mL working internal standard solution.
Calibration Curve Points: Prepare eight calibration standards spanning the expected concentration range (e.g., 1-500 ng/mL for plasma analysis) by spiking drug-free matrix with native prazepam reference standard at appropriate concentrations.
Quality Controls: Prepare quality control samples at four concentrations: lower limit of quantitation (LLOQ), low QC (3× LLOQ), medium QC (mid-range of standard curve), and high QC (75-85% of upper limit of quantitation) using independent weighings or stock solutions.
Sample Preparation: Add fixed volume (typically 20 μL) of the this compound working solution to all calibration standards, quality controls, and study samples before extraction to maintain consistent internal standard concentration across all samples.
Even with optimized methods, analytical challenges can arise during this compound application. The following table addresses common issues and provides practical solutions:
Table 4: Troubleshooting Guide for this compound Methods
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound Response | IS solution degradation, Source contamination, Incorrect MRM transition | Prepare fresh working solution, Clean ion source, Verify MRM parameters |
| Retention Time Shift | Mobile phase degradation, Column aging, Temperature fluctuations | Prepare fresh mobile phase daily, Replace column if >500 injections, Use column heater |
| Ionization Suppression | Phospholipids in sample, Co-eluting matrix components, Inadequate sample clean-up | Optimize SPE washing, Change chromatographic separation, Use phospholipid removal plates |
| Poor Reproducibility | Inconsistent extraction, IS addition errors, Evaporation inconsistencies | Automated liquid handling, IS addition before extraction, Controlled evaporation system |
| Cross-talk Between Native and IS | Incomplete chromatographic separation, High abundance of native analyte | Optimize gradient for baseline separation, Dilute samples with high concentrations |
Preventing contamination is crucial for reliable this compound application:
Carryover Mitigation: Include extensive needle wash steps (minimum two solvent washes with switching valve) and inject methanol blanks between high-concentration samples.
Glassware Cleaning: Rinse all glassware with methanol followed by the solvent used in the next step to prevent adsorption losses and cross-contamination.
Sample Storage: Store processed samples at 4°C in autosampler if not analyzed immediately, but preferably within 24 hours of preparation.
Stock Solution Stability: Aliquot this compound working solutions into small vials after initial dilution to minimize freeze-thaw cycles and maintain stability.
A: Ion suppression is a phenomenon in LC-MS/MS where co-eluting substances reduce the ionization efficiency of your target analyte, leading to reduced signal intensity, poor accuracy, and inaccurate quantification. It is primarily caused by matrix components from the biological sample (e.g., plasma, serum) that ionize more efficiently than the analyte itself [1]. For a stable isotope-labeled internal standard like Prazepam-D5, which is used to correct for variability, significant ion suppression can compromise the accuracy of the entire assay.
You can address ion suppression at various stages of your analytical method. The following table summarizes the most effective strategies.
| Mitigation Strategy | Technical Approach | Key Rationale & Considerations |
|---|---|---|
| Sample Cleanup | Use Solid-Phase Extraction (SPE) with selective sorbents (e.g., HybridSPE-Phospholipid) [1]. | Provides superior removal of phospholipids, a major cause of ion suppression, compared to protein precipitation [1]. |
| Chromatographic Optimization | Improve peak separation by adjusting the mobile phase, gradient, and column [2]. | Increases the time between your analyte and co-eluting matrix interferences, preventing them from entering the ion source simultaneously. |
| Reduction of Sample Load | Decrease the injection volume and/or use a smaller volume of biological specimen during sample preparation [2]. | Directly reduces the absolute amount of matrix interferences introduced into the system, thereby lessening their suppressive effect. |
When developing or troubleshooting an assay for this compound, follow this logical workflow to systematically identify and resolve ion suppression.
The specific methodologies for the key steps are as follows:
This experiment is the gold standard for visualizing ion suppression [1].
As the search results indicate, traditional protein precipitation (PPT) is ineffective at removing phospholipids [1]. Instead, use a more selective technique.
While data on this compound is absent, the analytical methods for prazepam provide a strong foundation for your work.
1. What is Prazepam-D5 and why is it a good internal standard? this compound is a stable isotope-labeled form of prazepam, where five hydrogen atoms are replaced with deuterium. It is an excellent internal standard for quantifying prazepam in biological matrices like urine, serum, or plasma because:
2. How do I determine the optimal concentration for this compound? There is no single optimal concentration; it must be determined based on your specific method parameters. The core principle is to add the same amount of this compound to all calibration standards, quality controls, and unknown samples [1].
The concentration must be set carefully by considering the following factors [1]:
| Factor | Consideration & Guideline |
|---|---|
| Cross-Interference | Ensure minimal signal contribution between the analyte and IS. Calculate min/max concentrations based on ICH M10 guidelines [1]. |
| Sensitivity | The IS concentration should be high enough for a good signal-to-noise ratio but not so high as to cause detector saturation or a large response imbalance with the analyte [1]. |
| Matrix Effects | The ideal IS concentration is often matched to 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration of the analyte. This helps compensate for matrix effects across the calibration range [1]. |
| Solubility & Adsorption | The concentration should not be so high that it causes solubility issues or exceeds solid-phase extraction plate capacity. Conversely, a higher concentration can help prevent adsorption of the analyte to container surfaces [1]. |
m is the % cross-signal contribution from the analyte to the IS, and n is the % contribution from the IS to the analyte. ULOQ and LLOQ are the upper and lower limits of quantification for your analyte, prazepam.3. When should I add the this compound internal standard to my samples? For the most accurate tracking of analyte behavior throughout the entire process, the internal standard should be added at the pre-extraction stage [1]. This means adding it to your biological sample (e.g., plasma) before you begin any processing steps like protein precipitation or liquid-liquid extraction. This allows the this compound to correct for losses during sample preparation [1].
4. What are the best practices for storing and handling this compound?
Significant variation in the this compound response between samples can impact data accuracy. Here is a logical workflow for investigating these anomalies, categorized as individual or systematic issues [1].
The following diagram outlines the investigative process for both types of anomalies:
This is a generalized protocol for using this compound to quantify prazepam in a biological fluid via LC-MS/MS.
Prepare Stock and Working Solutions:
Add Internal Standard to Samples:
Sample Preparation:
Instrumental Analysis:
Quantification:
In Liquid Chromatography-Mass Spectrometry (LC-MS), a matrix effect is the suppression or enhancement of the ionization of an analyte caused by the presence of co-eluting compounds from the sample. This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility [1] [2].
For a stable isotope-labeled internal standard like Prazepam-D5, which is used to correct for variability, it is critical to ensure that it experiences the same matrix effects as the target analyte (Prazepam). If not properly accounted for, this can compromise the accuracy of the entire analysis.
Strategies to handle matrix effects can be categorized into three main areas. The most robust approaches often combine techniques from each category.
The following table summarizes the key strategies:
| Strategy Category | Specific Technique | Key Principle | Best for Reducing Matrix Effect Caused by... |
|---|---|---|---|
| Sample Preparation | Solid Phase Extraction (SPE) | Selective retention of analyte on a sorbent to separate from matrix components [2]. | Broad range of interfering compounds. |
| Liquid-Liquid Extraction (LLE) | Partitioning analyte into a different solvent, offering high selectivity [2]. | Lipophilic and hydrophilic interferents. | |
| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe; a extraction/clean-up method [1]. | Complex biological/plant matrices. | |
| Chromatographic Separation | Improved LC/UHPLC Separation | Using high-resolution chromatography to separate analyte from co-eluting compounds [1] [2]. | Compounds with similar retention times. |
| Sample Dilution | Reducing concentration of matrix components; effect may be limited by analyte concentration [2]. | Samples with high overall matrix load. | |
| Instrumental & Methodological | APCI Ion Source | Using APCI instead of ESI, as it is typically less susceptible to ionization suppression [2]. | Ionic and thermally labile matrix compounds. |
| Internal Standardization | Using a stable isotope-labeled IS (e.g., this compound) to correct for signal variation [1] [2]. | All sources of signal variability. |
This post-extraction addition method allows you to quantify the degree of ionization suppression or enhancement in your specific method and matrix [2].
Prepare Solutions:
LC-MS Analysis: Analyze both solutions (A and B) using your developed LC-MS method and record the peak areas.
Calculation: Calculate the Matrix Effect (ME) using the formula: ( ME (%) = \frac{\text{Peak Area of Spiked Sample Extract (B)}}{\text{Peak Area of Standard in Solvent (A)}} \times 100 % ) [2]
To select the most effective sample clean-up procedure, you can compare the matrix effects resulting from different techniques.
This diagram outlines the critical process of selecting and validating an appropriate internal standard to mitigate matrix effects, which is fundamental for reliable quantification.
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the gold standard for compensating matrix effects? A SIL-IS has virtually identical chemical and physical properties to the analyte, so it co-elutes chromatographically and experiences the same ionization suppression/enhancement in the MS source. By using the analyte/IS peak area ratio for quantification, the matrix effect is effectively corrected [1] [2].
Q2: What should I do if I cannot completely eliminate the matrix effect for my Prazepam assay? Complete elimination is often impossible. In this case, you must account for it. The best practice is to use a matrix-matched calibration curve (calibrators prepared in the same biological matrix as your samples) with your this compound internal standard. This ensures that the calibration curve experiences the same matrix effects as your unknown samples, providing accurate results [2].
Q3: How many different source matrices should I test for matrix effects during method validation? The matrix effect can vary significantly between different sources of the same biological fluid (e.g., plasma from different individuals or disease states). It is recommended to evaluate the matrix effect in at least 6-10 different lots of the matrix to ensure your method is robust [2].
1. What are the specified storage conditions for this compound? The manufacturer's product description explicitly states that this compound solution should be stored at -20°C [1]. This low temperature is critical for maintaining the chemical integrity and stability of the solution over time.
2. What is the difference between shelf life and expiration date for a chemical standard? Understanding this distinction is vital for proper laboratory quality control.
3. My this compound solution has evaporated. What should I do? Do not use the solution if significant evaporation has occurred. Evaporation changes the concentration, making the standard unreliable for quantitative analysis. Properly dispose of the evaporated solution and use a new, certified unit. To minimize future evaporation, ensure the cap is tightly sealed after each use and avoid storing the solution at room temperature for extended periods.
The table below outlines common issues and their solutions.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Evaporation of solvent | Improperly sealed cap; storage at elevated temperatures | Discard the solution. Use a new certified unit. Always ensure the cap is tight and store at -20°C [1] [2]. |
| Precipitation or cloudy appearance | Exposure to temperatures below the solvent's freezing point; chemical degradation | Inspect visually. Do not use if precipitate is present. For methanol solutions, freezing can occur. Thaw completely and vortex. If clarity is not restored, discard. |
| Suspected contamination | Introduction of contaminants via pipettes, glassware, or ambient air [2] | Do not use. The standard's integrity is compromised. Use a new certified unit to ensure analytical accuracy. |
| Uncertainty about potency | Use beyond the recommended expiration date; improper storage conditions | For quantitative work, use a fresh standard. The stability of the parent compound, Prazepam, is influenced by storage conditions, and degradation leads to loss of potency [3]. |
The following diagram illustrates the standard procedure for handling and using this compound to ensure its stability and prevent common issues.
Key Procedural Notes:
Here are answers to frequently asked questions regarding the improvement of analytical method performance.
Q1: Why should I use Prazepam-D5 instead of a structurally similar analog as an internal standard?
Q2: My recovery for Prazepam is low. What could be the cause?
Q3: My method lacks sensitivity for low-concentration samples. How can I improve it?
The following table summarizes a fully validated LC-MS method for quantifying prazepam and its metabolites in human plasma, which can serve as a reference for your own method development [4].
| Parameter | Specification / Result |
|---|---|
| Internal Standard | Diazepam (Note: Substituting with This compound is recommended for superior accuracy [1]) |
| Sample Preparation | Solid-Phase Extraction (SPE) using Oasis HLB cartridges [4] |
| Chromatography | Column: XTerra MS C18 (150 x 3.0 mm, 5 µm). Mode: Isocratic [4] |
| Mass Spectrometry | Single-quadrupole MS with Electrospray Ionization (ESI), Selected Ion Monitoring (SIM) mode [4] |
| Linear Range | 5.0 - 1000 ng/mL for prazepam, nordiazepam, and oxazepam [4] |
| LOQ (Limit of Quantification) | 5 ng/mL for all analytes [4] |
| Precision (Intra-assay) | ≤ 9.1% (CV) [4] |
| Precision (Inter-assay) | ≤ 6.0% (CV) [4] |
| Accuracy (Relative Error) | < 4.6% [4] |
A modern implementation for oral fluid analysis using SALLE demonstrated excellent performance for a broad drug panel, achieving precision of ≤ 8.5% and accuracy within ± 8.7% for confirmation methods, underscoring the effectiveness of advanced sample preparation combined with LC-MS/MS [2].
The following diagram illustrates the complete analytical workflow, integrating the this compound internal standard at the critical initial stage:
| Validation Parameter | Purpose & Best Practice |
|---|---|
| Accuracy | Measure of closeness to the true value. Assess by comparing measured concentration to a known standard [3]. |
| Precision | Degree of scatter in repeated measurements. Evaluate through repeated analysis of a single sample [3]. |
| Specificity | Ability to measure the analyte in a complex sample matrix without interference [3]. |
| Recovery | Efficiency of the sample preparation. Evaluate by comparing the response of extracted samples to unextracted standards [3]. |
| Matrix Effect | Ionization suppression/enhancement caused by the sample matrix. Use this compound to correct for it and test with lots from different sources [3] [2]. |
| Stability | Ability of the analyte to remain unchanged under specific conditions (e.g., in autosampler, during storage). The this compound solution is stable at -20°C [1] [3]. |
A validated LC/ESI-MS method for the quantitation of prazepam and its main metabolites (nordiazepam and oxazepam) in human plasma is detailed below [1]. You can adapt this method for Prazepam-D5, using it as the Internal Standard (IS).
Summary of Validated LC/ESI-MS Method
| Parameter | Specification |
|---|---|
| Analytes | Prazepam, Nordiazepam, Oxazepam |
| Internal Standard | Diazepam |
| Sample Pre-treatment | Solid-Phase Extraction (SPE) with Oasis HLB cartridges |
| Chromatography | Column: XTerra MS C18 (150 x 3.0 mm, 5 µm) Mode: Reversed-phase, Isocratic | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI) Mass Analyzer: Single Quadrupole Data Acquisition: Selected Ion Monitoring (SIM) | | Linear Range | 5.0 - 1000 ng/mL | | Limit of Quantitation (LOQ) | 5 ng/mL | | Intra-Assay Precision (CV) | ≤ 9.1% | | Inter-Assay Precision (CV) | ≤ 6.0% | | Accuracy (Relative Error) | < 4.6% |
Here are solutions to frequent problems encountered during method development and validation.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Poor Chromatography | Column degradation, mobile phase issues, or sample matrix effects. | - Use a reputable C18 column with 5µm particles (e.g., XTerra MS C18) [1].
Q1: What is the primary clinical application of measuring prazepam? A1: Prazepam is a benzodiazepine prescribed for managing anxiety disorders. Measuring its plasma concentration is crucial for pharmacokinetic (PK) studies and bioequivalence testing [1] [3] [4].
Q2: Why is a deuterated internal standard like this compound preferred? A2: Deuterated internal standards (e.g., this compound) co-elute with the target analyte and have nearly identical chemical properties and extraction recovery. This allows them to effectively correct for losses during sample preparation and matrix effects during MS analysis, leading to superior accuracy and precision compared to structural analogues like diazepam.
Q3: What are the key pharmacokinetic properties of prazepam that affect method development? A3: Prazepam is a prodrug primarily metabolized in the liver to the active compounds nordiazepam (desmethyldiazepam) and oxazepam [4]. Nordiazepam has a very long half-life (36-200 hours), so your method must be sensitive enough to detect it over an extended period [3] [4]. Prazepam itself has a variable half-life of 36-200 hours [3].
The following diagram outlines the logical workflow for developing and validating a bioanalytical method.
Q1: What is the role of Prazepam-D5 in my analytical method? this compound is used as an internal standard (IS). Its primary functions are to:
Q2: My target analytes are benzodiazepines. Is this compound a suitable internal standard? Yes, it is an excellent choice. Prazepam is metabolized to desmethyldiazepam (nordiazepam), a common metabolite of several benzodiazepines. Using its deuterated analog (this compound) helps account for extraction efficiency and matrix effects specific to this class of drugs [3] [2].
Q3: Why are my retention times shifting during the HPLC run? Retention time (RT) drift is a common issue. The table below outlines major causes and corrective actions.
| Symptom | Possible Cause | Corrective Action |
|---|---|---|
| Gradual increase or decrease in RT | Mobile phase composition change (evaporation, poor preparation) | Prepare fresh mobile phase daily; ensure solvent bottles are tightly sealed [4] [5]. |
| Column degradation or contamination | Flush and regenerate the column; use a guard column; replace if degraded [4] [5]. | |
| Temperature fluctuations | Use a thermostatted column oven to maintain a stable temperature [4] [5]. | |
| Erratic RT | Pump flow rate instability (air bubbles, worn seals) | Purge the pump; replace seals; ensure mobile phase is properly degassed [4] [5]. |
| System not fully equilibrated | Allow more time for the system to equilibrate before starting the sequence [5]. |
This guide helps diagnose and resolve common problems encountered when preparing urine samples spiked with this compound.
| Problem | Potential Root Cause | Solution |
|---|---|---|
| Low Recovery of this compound | Inefficient liquid-liquid extraction (LLE) | Optimize the organic solvent mixture. A common effective combination is diethyl ether-chloroform (80:20, v/v) [1]. |
| Incomplete enzymatic deconjugation | Ensure optimal conditions for β-glucuronidase (correct pH, temperature, and incubation time) to hydrolyze glucuronide conjugates [2]. | |
| Ion Suppression in LC-MS | Inadequate sample clean-up | Consider a additional purification step, such as using a different pH for extraction or a solid-phase extraction (SPE) cartridge to remove more matrix interferents [2]. |
| Poor Chromatography (Peak Tailing) | Column contamination from urine matrix | Incorporate a more rigorous sample washing step or use a guard column. Regularly clean and maintain the analytical column [4]. |
| High Background Noise | Co-eluting matrix components | Improve the chromatographic separation by optimizing the mobile phase gradient. Using HRMS for detection can also help filter out interferences [2]. |
The following workflow provides a generalized protocol for preparing urine samples, based on methods used for multi-analyte benzodiazepine detection [2].
Detailed Protocol Steps:
The table below summarizes key performance metrics from published methods relevant to benzodiazepine analysis, which can serve as benchmarks for your method validation.
| Analyte Class | Matrix | Sample Prep Summary | Lower Quantification Limit | Key Reference |
|---|---|---|---|---|
| 28 Designer Benzodiazepines | Urine | Direct dilution + LC-HRMS | 5 - 50 ng/mL | [2] |
| Forensic Benzodiazepines | Human Hair | Incubation in buffer, LLE, derivatization, GC-NCI-MS | 1 - 20 pg/mg | [1] |
The core of a reliable quantitative method lies in a properly constructed calibration curve and a thoroughly validated procedure. The table below summarizes the key parameters to define and validate for your method.
| Parameter | Description & Best Practice | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | Concentration range where response is linear/proportional to analyte. Prepare ≥5 concentration levels plus blank [1]. | Correlation coefficient (R²) ≥ 0.999 [1] [2]. |
| Accuracy | Closeness of measured value to true value. Assess via recovery studies using spiked samples [2]. | Recovery of 98-102%; RSD < 1.5% [2]. |
| Precision | Repeatability of measurements. Inject triplicates at each calibration level [1]. | Relative Standard Deviation (RSD) ≤ 2.0% for peak areas [1]. |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantified with acceptable accuracy/precision. | Signal-to-noise ratio ≥ 10:1; RSD at LOQ < 5% [2]. |
| Limit of Detection (LOD) | Lowest analyte concentration that can be detected. | Signal-to-noise ratio ≥ 3:1 [2]. |
| Selectivity/Specificity | Ability to measure analyte accurately in presence of other components. Confirm no interference at retention time of Prazepam-D5 and its metabolites [3]. | Baseline resolution; no co-elution. |
Before running analytical methods, ensure your HPLC system is properly calibrated and functioning.
The following diagram illustrates the general workflow for sample analysis, from preparation to quantification, incorporating the best practices outlined above.
How can I improve the reproducibility of my retention times when transferring methods between different labs or columns? The Linear Calibration using Two Reference Substances (LCTRS) method can be more robust than the traditional Relative Retention (RR) method. LCTRS uses a linear relationship between retention times on different HPLC systems, improving prediction accuracy and method reproducibility across different laboratories [4].
My calibration curve is not linear. What could be the cause? Deviations from linearity can occur due to:
What is a key consideration for the detector when using UV-Vis for quantification? Ensure the spectral bandwidth of your instrument is narrower than the width of your analyte's absorption peak. A bandwidth that is too wide can lead to inaccurate measurements of the extinction coefficient and non-linear behavior [5].
The table below summarizes the core differences between these two compounds based on the information gathered:
| Feature | Prazepam (Parent Compound) | This compound (Internal Standard) |
|---|---|---|
| Chemical Formula | C₁₉H₁₇ClN₂O [1] [2] | C₁₉H₁₂ClD₅N₂O [3] [4] |
| Molecular Weight | 324.80 g·mol⁻¹ [1] [2] | 329.84 g·mol⁻¹ [3] [4] |
| CAS Number | 2955-38-6 [2] [5] | 152477-89-9 [3] [4] |
| Primary Role | Active Pharmaceutical Ingredient (Anxiolytic) [1] [2] | Certified Reference Material (Internal Standard) [6] |
| Key Feature | Prodrug for Desmethyldiazepam [7] [1] | Deuterated; five hydrogen atoms replaced with deuterium [3] |
| Physical Form | Solid [2] | Solution (typically 100 μg/mL in methanol) [6] [4] |
| Primary Application | Treatment of anxiety disorders [1] [2] | Quantitative analysis by GC/MS or LC/MS in bio-samples [6] |
This compound is specifically designed for use as an internal standard in mass spectrometry-based assays. The core principle is that its chemical properties are nearly identical to those of regular prazepam, but its slightly higher molecular weight makes it distinguishable by the mass spectrometer [6].
While the search results do not contain a full step-by-step protocol, one study describes a methodology for quantifying prazepam and its metabolites, which would typically involve using a deuterated internal standard like this compound [8].
The following diagram illustrates the logical workflow of using this compound in a quantitative bioanalytical assay:
Both compounds require careful handling, but note the specific hazards associated with the common form of this compound:
To conclude, Prazepam and this compound are not alternatives but collaborators in the laboratory:
This compound is a deuterated analog of prazepam, which is a benzodiazepine used to treat anxiety disorders [1] [2]. In analytical chemistry, deuterated compounds like this compound are primarily used as internal standards in mass spectrometry-based methods. Their key function is to improve the accuracy and precision of quantitative analysis by accounting for variations during sample preparation and instrument analysis [3].
Commercial solutions of this compound are available, typically at concentrations such as 100 μg/mL or 0.1 mg/mL in methanol [3].
The table below summarizes a validated LC/ESI-MS method for quantifying prazepam and its main metabolites in human plasma, which used diazepam as the internal standard [4]. This illustrates the type of method this compound would be suited for, though you would need to adapt it by substituting this compound as the internal standard and re-validate for your specific context.
| Method Aspect | Description |
|---|---|
| Analytical Technique | Liquid Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MS) [4] |
| Analytes | Prazepam, Nordiazepam, Oxazepam [4] |
| Internal Standard | Diazepam (in the published method) [4] |
| Biological Matrix | Human plasma [4] |
| Sample Pretreatment | Solid-phase extraction using Oasis HLB cartridges [4] |
| Chromatographic Column | Reversed-phase XTerra MS C18 (150 x 3.0 mm, 5 μm) [4] |
| Linear Range | 5.0 - 1000 ng/mL for all analytes [4] |
| Limit of Quantification (LOQ) | 5 ng/mL for all analytes [4] |
| Intra-Assay Precision (CV) | ≤ 9.1% [4] |
| Inter-Assay Precision (CV) | ≤ 6.0% [4] |
| Accuracy (Relative Error) | < 4.6% [4] |
The general workflow of this analytical method is as follows:
The table below summarizes key pharmacological parameters for Prazepam and several other benzodiazepines, highlighting differences in half-life, active metabolites, and primary clinical applications [1] [2] [3].
| Generic Name | Primary Active Metabolite | Elimination Half-Life (Parent & Metabolite) | Onset of Action | Common Clinical Uses |
|---|---|---|---|---|
| Prazepam | Desmethyldiazepam (Nordazepam) [1] [4] | 36-200 hours (for metabolite) [1] | Slow [2] | Anxiety disorders [1] |
| Clonazepam | 7-aminoclonazepam, 7-acetaminoclonazepam [3] | 30-40 hours [3] | Intermediate | Panic disorder, seizure disorders [3] [5] |
| Diazepam | Desmethyldiazepam (Nordazepam) [6] | 20-100 hours [5] [6] | Rapid | Anxiety, alcohol withdrawal, muscle spasms, seizures [5] [6] |
| Alprazolam | None (alpha-hydroxyalprazolam is less active) [5] | 6-26 hours [5] [6] | Rapid [2] | Anxiety, panic disorders [5] |
| Lorazepam | None (inactive glucuronide conjugate) [5] | 10-20 hours [5] [6] | Intermediate [2] | Anxiety, insomnia, seizures, sedation [5] |
From the data, several features distinguish Prazepam from other benzodiazepines.
For researchers, here are methodologies relevant to studying benzodiazepines like Prazepam.
The following diagram illustrates the shared mechanism of action of benzodiazepines at the GABA-A receptor.
The table below summarizes the Limit of Quantitation (LOQ) and Limit of Detection (LOD) reported in recent studies for various benzodiazepines analyzed via LC-MS/MS. This can provide a useful benchmark.
| Analyte | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Source (Citation) |
|---|---|---|---|---|
| Multiple Benzodiazepines (Alprazolam, Bromazepam, etc.) [1] | Human Urine | 6.0 | Not Specified | [1] |
| 10 Benzodiazepines [2] | Plasma | 1.0 (or better) | 0.2 (or better) | [2] |
| Nordiazepam [2] | Calliphora vicina Larvae | 1.0 (or better) | 0.2 (or better) | [2] |
Since Prazepam-D5 is commonly used as an internal standard [3], its precise LOD/LOQ is often not the primary focus of a method validation. Instead, the sensitivity of the method is established for the target analytes. Here are the standard approaches you can apply to determine these limits for any compound, including this compound.
This is a practical and commonly used approach.
This is often considered the most reliable approach as it aligns with the actual definition of LOQ [5].
This approach uses the calibration curve data and is defined by guidelines like ICH.
3.3 * σ / S, where σ is the standard deviation of the response, and S is the slope of the calibration curve.10 * σ / S [5].
This compound is a deuterated analog of prazepam, certified for use as an internal standard in quantitative mass spectrometry [1]. Its primary application is for the accurate quantitation of prazepam levels in biological matrices like urine, serum, or plasma, supporting fields such as clinical toxicology, forensic analysis, and pharmacokinetic studies [1] [2].
The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Chemical Nature | Deuterated internal standard (prazepam with five deuterium atoms) [1]. |
| Concentrations | Available as 100 μg/mL and 1.0 mg/mL solutions in methanol [1] [2]. |
| Primary Application | Quantitation of prazepam in biological samples (e.g., urine, plasma) via LC-MS or GC-MS [1] [2]. |
| Technique Suitability | Suitable for both Gas Chromatography (GC) and Liquid Chromatography (LC) systems coupled to MS [1] [2]. |
While a direct comparison for this compound is not available, a study provides a performance comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing benzodiazepines and their metabolites (including nordiazepam, a key metabolite of prazepam) [3].
The following table summarizes the experimental findings comparing these two techniques [3]:
| Comparison Aspect | LC-MS-MS | GC-MS |
|---|---|---|
| Average Accuracy | 99.7% - 107.3% | Comparable to LC-MS-MS |
| Average Precision (%CV) | < 9% | < 9% |
| Sample Preparation | Minimal; requires solid-phase extraction (SPE) | More extensive; requires enzymatic hydrolysis, SPE, and derivatization |
| Run Time | Shorter | Longer |
| Analysis Range | Broader range of compounds | Standard panel |
| Key Advantage | Speed, minimal preparation, no derivatization | Widely recognized "gold standard" |
| Matrix Effect | Observed, but controlled by using deuterated internal standards (like this compound) | Not a major issue |
The core requirement for reliable quantitation in both methods is the use of deuterated internal standards, which correct for sample loss and ionization variability [3].
The workflow for the LC-MS-MS method, for which this compound is suited, involves the following key steps [3]:
The GC-MS method is more complex and time-consuming, as illustrated below [3]:
The table below summarizes the core differences and relationships between Prazepam and this compound.
| Feature | Prazepam | This compound |
|---|---|---|
| Chemical Role | Active pharmaceutical ingredient (API); a benzodiazepine prodrug [1] [2] | Deuterated internal standard for analytics [3] [4] |
| Primary Application | Short-term treatment of anxiety disorders [1] [5] | Quantitative analysis of Prazepam in biological samples [3] |
| Molecular Formula | C₁₉H₁₇ClN₂O [1] | C₁₉H₁₂ClD₅N₂O [4] |
| Molecular Weight | 324.81 g·mol⁻¹ [1] | 329.83 g·mol¹ [4] |
| Key Structural Difference | Five hydrogen atoms on the phenyl ring | Five deuterium atoms (D) on the phenyl ring [3] [4] |
| Analytical Purpose | Analyte (the target of measurement) | Reference Standard (for calibration and quantification) [3] |
| Availability | Prescription drug (under various trade names) [1] | Certified reference material (e.g., 100 μg/mL in methanol) [3] [4] |
This compound is critical for ensuring accurate measurement of Prazepam in complex samples. Its near-identical chemical structure to Prazepam means it behaves almost the same during sample preparation and analysis, but its slightly higher mass allows mass spectrometers to distinguish between them easily [3].
The diagram below outlines a general workflow for using this compound as an internal standard in quantifying Prazepam levels.
Here are the specific methodologies and applications for using this compound as an internal standard:
Isotope Dilution Mass Spectrometry: this compound is ideally suited for this method [3]. A known, precise amount of this compound is added to the biological sample (e.g., urine, serum, or plasma) at the initial preparation stage. The sample is then processed and analyzed. The core principle is that any loss of the target Prazepam analyte during preparation will be mirrored by a proportional loss of the this compound internal standard, thus correcting for recovery inefficiencies.
Analytical Techniques: The certified reference material is qualified for use with both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [3]. These techniques separate the components of the sample, and the mass spectrometer detects and quantifies Prazepam and this compound based on their distinct mass-to-charge ratios.
Application Contexts: This methodology is applied in clinical toxicology, therapeutic drug monitoring, and forensic analysis to accurately determine Prazepam concentrations [3].
Prazepam is a benzodiazepine prescribed for the short-term treatment of anxiety, and it also possesses anticonvulsant, sedative, and skeletal muscle relaxant properties [1] [2]. A key characteristic is that it acts as a prodrug for desmethyldiazepam (nordazepam), which is the primary metabolite responsible for its therapeutic effects [1] [3].
This compound, where the deuterium atoms replace five hydrogen atoms, is a certified reference material [4]. Its primary application is as an internal standard for the quantitative analysis of prazepam in biological matrices like urine, serum, or plasma using techniques such as LC/MS or GC/MS [4].
The table below summarizes the core information available for this compound.
| Property | Description |
|---|---|
| Product Name | This compound solution [4] |
| Concentration | 100 μg/mL in methanol [4] |
| Presentation | Ampule of 1 mL [4] |
| Primary Application | Certified Reference Material; internal standard for clinical testing, toxicology, and forensic analysis [4] |
| Analytical Techniques | Gas chromatography (GC); Liquid chromatography (LC) [4] |
While specific protocols for a multi-analyte panel were not found, the general workflow for validating the use of an internal standard like this compound in bioanalysis typically involves several key stages. The following diagram outlines this conceptual process.
A proper validation would require experimental data for parameters like:
To obtain the detailed experimental data you need, I suggest the following avenues:
A 2005 study developed and validated a method for the quantitation of prazepam and its main metabolites in human plasma [1]. While the study focuses on the standard compound, the methodology is directly applicable for analyzing the deuterated internal standard, Prazepam-D5, in biological matrices.
The experimental protocol is summarized in the table below:
| Aspect | Protocol Description |
|---|---|
| Objective | To quantify prazepam and its metabolites (nordiazepam, oxazepam) in human plasma [1]. |
| Sample Pretreatment | Solid-phase extraction (SPE) using Oasis HLB cartridges [1]. |
| Analysis Instrument | High-performance liquid chromatography (HPLC) coupled with single-quadrupole mass spectrometry (MS) [1]. |
| Chromatography Column | Reversed-phase XTerra MS C18 (150 x 3.0 mm i.d., 5 μm particle size) [1]. |
| Mass Spectrometry | Electrospray ionization (ESI), operated in selected ion monitoring (SIM) mode [1]. |
| Internal Standard | Diazepam [1]. |
| Assay Performance | Linear range: 5.0-1000 ng/mL for all analytes. Limit of quantitation (LOQ): 5 ng/mL. Accuracy (relative error): < 4.6% [1]. |
The workflow for this analytical method can be visualized as follows:
Prazepam-D5 is a deuterated internal standard used for the precise quantitation of prazepam in biological samples. Its key characteristics and applications are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Molecular Formula | C₁₉H₁₂ClD₅N₂O [2] |
| CAS Number | 152477-89-9 [2] |
| Concentration | 100 μg/mL in methanol [1] |
| Application | Used as an internal standard for quantitation of prazepam in urine, serum, or plasma by LC/MS or GC/MS [1]. |
| Intended Use | Urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods [1]. |
Since a direct inter-laboratory study was not found, the following protocol outlines how to conduct a comparison to validate the performance of this compound.
To compare the accuracy, precision, and reproducibility of this compound as an internal standard across multiple laboratories or analytical conditions for the quantitation of prazepam in human serum.
The following diagram illustrates the core experimental workflow for preparing and analyzing serum samples using this compound.
To objectively compare performance across labs, the study should focus on: